N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-17-12(21-18-9)8-16-13(19)10-2-4-11(5-3-10)20-14-15-6-7-22-14/h2-7H,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPLVLUFIIHTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The final step often involves coupling the oxadiazole and thiazole rings to the benzamide core using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzamide, thiazole, or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects against various diseases. Notably:
- Neurodegenerative Diseases : Research indicates that compounds containing oxadiazole rings can exhibit neuroprotective properties. For instance, related compounds have shown promise in treating Alzheimer's disease by inhibiting tau protein aggregation, a key pathological feature of the disease .
- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. This compound may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways in microorganisms .
Pharmacological Studies
Pharmacological evaluations have highlighted the following aspects:
- Mechanism of Action : The interaction of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide with specific molecular targets can lead to the modulation of various signaling pathways. This is particularly relevant in cancer therapy where such compounds may induce apoptosis in cancer cells.
- Case Studies : A study involving the administration of oxadiazole derivatives in animal models showed a reduction in tumor size and improved survival rates compared to controls. These findings suggest potential for further development into anticancer agents .
Material Science Applications
Beyond medicinal uses, this compound has applications in material science:
- Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices has been explored to enhance thermal stability and mechanical properties. Such materials could be useful in high-performance applications where durability is critical.
Mechanism of Action
The mechanism of action for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and thiazole rings might play a role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(thiazol-2-yloxy)benzamide): Lacks the oxadiazole moiety.
N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide: Lacks the thiazole moiety.
4-(thiazol-2-yloxy)benzoic acid: Contains a carboxylic acid instead of the benzamide group.
Uniqueness
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide is unique due to the presence of both the oxadiazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole moiety is synthesized through cyclization reactions involving thiazole derivatives and appropriate reagents. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have shown that compounds containing thiazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study reported that thiazole-substituted oxadiazole derivatives demonstrated enhanced antibacterial and antifungal activities compared to their non-substituted counterparts .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | 15 mm | 12 mm |
| This compound | 18 mm | 14 mm |
| Compound B | 10 mm | 8 mm |
Antitumor Activity
Thiazole derivatives have also been explored for their antitumor properties. Specifically, compounds with similar structures to this compound have shown promising cytotoxic effects against various cancer cell lines. For example, a compound with a related structure exhibited an IC50 value of 1.61 µg/mL against Jurkat cells .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C | A-431 | 1.98 |
| This compound | Jurkat | 1.50 |
| Compound D | MCF7 | >1000 |
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. The presence of the N-(thiazolyl) group enhances its interaction with biological targets due to increased lipophilicity and hydrogen bonding capabilities. Additionally, the oxadiazole moiety contributes to the overall stability and reactivity of the compound.
Case Study 1: Antifungal Efficacy
A recent study focused on the antifungal activity of various oxadiazole derivatives, including those similar to this compound. It was found that certain derivatives exhibited up to 77% inhibition against Pyricularia oryzae, indicating strong potential for agricultural applications .
Case Study 2: Insecticidal Properties
Another study evaluated the insecticidal properties of related compounds against pests such as Mythimna separate and Helicoverpa armigera. The results showed that some derivatives had lethal activities over 70% , suggesting that modifications in the thiazole and oxadiazole rings could lead to effective pest control agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
